(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

Descripción

Structural Characterization of (2R,5R)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic Acid

Molecular Architecture and Stereochemical Configuration

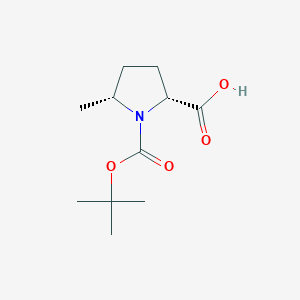

The compound this compound is a chiral pyrrolidine derivative with three distinct functional groups: a tert-butoxycarbonyl (Boc) protecting group, a carboxylic acid , and a methyl substituent . Its pyrrolidine ring adopts a five-membered nitrogen-containing heterocycle, where the nitrogen is bonded to the Boc group at position 1, the carboxylic acid at position 2, and the methyl group at position 5. The stereochemistry is defined by the (2R,5R) configuration, ensuring a rigid spatial arrangement critical for applications in peptide synthesis and asymmetric catalysis.

The Boc group, a common protecting agent for amines, introduces steric bulk, stabilizing the molecule against unwanted side reactions during synthesis. The carboxylic acid group at position 2 facilitates further functionalization, such as esterification or amidation, while the methyl group at position 5 induces conformational rigidity in the pyrrolidine ring.

IUPAC Nomenclature and CAS Registry Analysis

The compound’s IUPAC name is explicitly defined as This compound, reflecting its stereochemistry and functional group arrangement. Its CAS registry number is 1657030-28-8 , with additional identifiers including MDL number MFCD22394436 and PubChem CID 69333326 .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| CAS Registry Number | 1657030-28-8 | |

| MDL Number | MFCD22394436 | |

| SMILES Notation | O=C([C@@H]1N(C(OC(C)(C)C)=O)[C@H](C)CC1)O |

The compound is also recognized by synonyms such as N-Boc-α-methyl-L-proline and tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate.

Crystallographic Studies: X-ray Diffraction Data Interpretation

While direct crystallographic data for this specific compound are not explicitly reported in the provided sources, the structural principles of related pyrrolidine derivatives suggest key insights. For example, pyrrolidine rings in similar compounds often adopt chair-like conformations stabilized by intramolecular hydrogen bonding or steric interactions. The Boc group’s tert-butyl moiety typically occupies an equatorial position to minimize steric clashes, while the carboxylic acid group adopts a pseudo-axial orientation to maximize hydrogen-bonding potential.

Crystallographic studies on analogous compounds, such as methylproline derivatives, reveal that the stereochemistry at C2 and C5 is critical for determining the ring’s puckering and intermolecular interactions. For instance, the (2S,5S) diastereomer of a related methylproline derivative adopts an endo conformation, whereas the (2S,5R) form favors an exo arrangement. These observations highlight the importance of stereochemical configuration in dictating molecular packing and reactivity.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The compound’s NMR profile is characterized by distinct signals for its functional groups:

¹H NMR :

¹³C NMR :

The Boc group’s tert-butyl protons often split into two singlets (major and minor) due to rotameric equilibria , reflecting conformational flexibility in solution.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- 1705 cm⁻¹: Carbonyl stretch of the Boc carbamate group.

- 1740 cm⁻¹: Carboxylic acid carbonyl stretch.

- 3350 cm⁻¹: Broad O–H stretch (carboxylic acid).

Mass Spectrometry (MS)

The molecular ion peak at m/z 229.27 corresponds to the molecular formula C₁₁H₁₉NO₄. Fragmentation patterns typically include loss of the Boc group (m/z 229.27 → 129.15), yielding the 5-methylpyrrolidine-2-carboxylic acid core.

Propiedades

IUPAC Name |

(2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYEGDCKUEPNE-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Procedure

- The key step involves treating the ester precursor with lithium hydroxide monohydrate in a mixed solvent system of ethanol and water.

- Typical molar ratios: approximately 2 equivalents of lithium hydroxide monohydrate per ester.

- Reaction temperature: ambient (around 25 °C).

- Reaction time: 12 to 16 hours, allowing complete hydrolysis of the ethyl ester group while preserving the tert-butoxycarbonyl protecting group on the nitrogen.

- After completion, the reaction mixture is partitioned between ethyl acetate and an aqueous acidic solution (1N HCl or saturated brine/HCl mixture).

- The aqueous phase is extracted multiple times with ethyl acetate to recover the product.

- The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure to yield the product as a white solid.

Yield and Purity

- Reported yields are consistently high, ranging from 98.5% to quantitative (100%) yields.

- The product is obtained as a white solid, suitable for direct use in subsequent synthetic steps without further purification.

Representative Experimental Data Table

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | (2S,5S)-1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate (6.46 g, 25.1 mmol) | |

| Base used | Lithium hydroxide monohydrate (2.11 g, 50.2 mmol) | 2 equivalents |

| Solvent | Ethanol (20 mL) and deionized water (12 mL) | |

| Reaction temperature | 25 °C | Ambient temperature |

| Reaction time | 12-16 hours | Stirring continuous |

| Work-up | Partition between ethyl acetate and 1N HCl/saturated brine | Extraction repeated to maximize yield |

| Drying agent | Sodium sulfate | To remove residual water |

| Yield | 98.5% - 100% | White solid obtained |

| Product characterization | MS, NMR (implied) | Confirmed product identity and purity |

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Lithium hydroxide monohydrate (2 eq.) in EtOH/H2O | Hydrolysis of ethyl ester to acid | 98.5-100 | Mild, room temperature, 12-16 h |

| 2 | Work-up with EtOAc and acid aqueous solution | Extraction and isolation of product | Quantitative | Product isolated as white solid |

Análisis De Reacciones Químicas

Types of Reactions

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group for amino acids and peptides. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes critical distinctions between (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid and analogous pyrrolidine derivatives:

Key Research Findings

Steric and Electronic Effects :

- The 5-methyl substituent in the target compound reduces steric bulk compared to phenyl or tert-butyl analogs, favoring synthetic flexibility and solubility in aqueous-organic mixtures .

- Phenyl-substituted derivatives (e.g., ) exhibit higher lipophilicity (Log Po/w > 3), making them suitable for membrane permeability studies but less ideal for water-based reactions.

Stereochemical Influence :

- The (2R,5R) configuration induces a distinct puckered conformation in the pyrrolidine ring, critical for binding to chiral receptors (e.g., proteases or kinases) .

- Inversion of stereochemistry (e.g., 2S,5S or 2S,5R) can lead to reduced activity or altered selectivity in enzyme assays .

Synthetic Accessibility :

- The target compound is synthesized via lithium hydroxide-mediated hydrolysis of methyl esters under mild conditions (25°C, 12–16 hours), achieving yields >98% .

- In contrast, phenyl- or tert-butyl-substituted analogs require multi-step protocols involving palladium-catalyzed couplings or Grignard reactions, lowering overall efficiency .

Biological Relevance: Derivatives with methoxycarbonylamino groups (e.g., ) show improved bioavailability due to increased hydrogen-bonding interactions, as evidenced by higher TPSA values (>90 Ų) .

Actividad Biológica

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-5-Me-Pro-OH, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 229.28 g/mol. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and applications in peptide synthesis.

- CAS Number : 1657030-28-8

- Molecular Weight : 229.28 g/mol

- Purity : ≥97%

- IUPAC Name : this compound

- SMILES Notation : O=C([C@@H]1N(C(OC(C)(C)C)=O)C@HCC1)O

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its role as a building block in the synthesis of bioactive compounds and its potential pharmacological applications.

1. Enzyme Inhibition

Studies have indicated that derivatives of pyrrolidine compounds can act as inhibitors for various enzymes. For instance, compounds structurally related to this compound have shown activity against proteases and other hydrolases, which are critical in numerous biological processes.

2. Neuropharmacological Effects

Pyrrolidine derivatives have been explored for their neuropharmacological properties. Some analogs have been reported to interact with neurotransmitter receptors, particularly NMDA receptors, which are involved in synaptic plasticity and memory function. The structure-activity relationship (SAR) studies suggest that modifications at the 5-position can enhance receptor selectivity and potency.

Case Study 1: NMDA Receptor Antagonism

A study demonstrated that certain pyrrolidine derivatives exhibit selective antagonistic activity at NMDA receptors. The IC50 values for some analogs were reported as low as 200 nM, indicating significant potency. The SAR analysis highlighted that substituents at the 5-position could modulate receptor affinity and selectivity towards GluN1/GluN2A over GluN1/GluN2B-D NMDA receptors .

Case Study 2: Enzyme Inhibition

In another research effort, this compound was utilized as a precursor for synthesizing enzyme inhibitors targeting glycoside hydrolases. These enzymes play a crucial role in carbohydrate metabolism and represent potential therapeutic targets for metabolic disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine scaffold in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., using triethylamine or DMAP as a catalyst). For stereochemical control, the starting material’s configuration must be preserved during protection. For example, (2S,5R)-Boc-protected pyrrolidine derivatives are synthesized by selective protection of the amine group, followed by purification via column chromatography or recrystallization . Molecular weights of analogous Boc-pyrrolidine compounds range from 212.21 to 291.34 g/mol, depending on substituents .

Q. Which spectroscopic techniques are essential for confirming the compound’s stereochemical configuration?

- NMR Spectroscopy : Coupling constants (e.g., ) and nuclear Overhauser effect (NOE) correlations differentiate between cis and trans configurations. For example, vicinal coupling constants >8 Hz suggest a trans relationship in pyrrolidine rings .

- X-ray Crystallography : The gold standard for absolute configuration determination. Programs like SHELXL refine crystallographic data to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR-derived configurations and X-ray crystallography results?

Contradictions may arise from dynamic effects (e.g., ring puckering in solution) or crystallographic disorder. Strategies include:

- Total Synthesis : Compare spectral data of synthesized enantiomers with the target compound, as demonstrated in the structural revision of pyrostatin B .

- DFT Calculations : Predict NMR chemical shifts for proposed configurations and match them with experimental data.

- High-Resolution Crystallography : Use synchrotron radiation to improve data quality and reduce model ambiguity .

Q. What role does this compound play as a building block in peptide mimetics or protease inhibitors?

The rigid pyrrolidine scaffold mimics proline residues in peptides, enhancing metabolic stability. For example, (2S,5S)-Boc-pyrrolidine derivatives are intermediates in antiviral agents like Velpatasvir .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.